molecular formula C11H15Cl2NO2 B13525013 (3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride

(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride

Cat. No.: B13525013
M. Wt: 264.14 g/mol
InChI Key: ACPFVIMKPSKOFQ-HNCPQSOCSA-N
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Description

(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a (4-chlorophenoxy)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride typically involves the reaction of morpholine with (4-chlorophenoxy)methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The (4-chlorophenoxy)methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-[(4-methoxyphenoxy)methyl]morpholinehydrochloride
  • (3R)-3-[(4-fluorophenoxy)methyl]morpholinehydrochloride
  • (3R)-3-[(4-bromophenoxy)methyl]morpholinehydrochloride

Uniqueness

(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride is unique due to the presence of the (4-chlorophenoxy)methyl group, which imparts specific chemical and biological properties. This compound’s distinct structure allows it to interact differently with molecular targets compared to its analogs, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H15Cl2NO2

Molecular Weight

264.14 g/mol

IUPAC Name

(3R)-3-[(4-chlorophenoxy)methyl]morpholine;hydrochloride

InChI

InChI=1S/C11H14ClNO2.ClH/c12-9-1-3-11(4-2-9)15-8-10-7-14-6-5-13-10;/h1-4,10,13H,5-8H2;1H/t10-;/m1./s1

InChI Key

ACPFVIMKPSKOFQ-HNCPQSOCSA-N

Isomeric SMILES

C1COC[C@@H](N1)COC2=CC=C(C=C2)Cl.Cl

Canonical SMILES

C1COCC(N1)COC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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